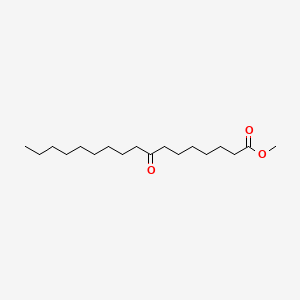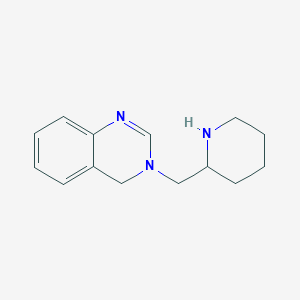
3-(Piperidin-2-ylmethyl)-3,4-dihydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidin-2-ylmethyl)-3,4-dihydroquinazoline is a heterocyclic compound that features a quinazoline core fused with a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory effects. The incorporation of a piperidine ring further enhances the compound’s chemical versatility and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-2-ylmethyl)-3,4-dihydroquinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzylamine with piperidine-2-carboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting intermediate undergoes cyclization to form the desired quinazoline derivative.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent product quality. The choice of reagents, solvents, and catalysts is critical to achieving efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-2-ylmethyl)-3,4-dihydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro or tetrahydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, aryl halides, nucleophiles
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Dihydroquinazoline, tetrahydroquinazoline
Substitution: Various substituted quinazoline derivatives
Scientific Research Applications
3-(Piperidin-2-ylmethyl)-3,4-dihydroquinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Piperidin-2-ylmethyl)-3,4-dihydroquinazoline involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(Piperidin-2-ylmethyl)-2,4-dihydroquinazoline
- 3-(Piperidin-2-ylmethyl)-3,4-dihydroisoquinoline
- 3-(Piperidin-2-ylmethyl)-3,4-dihydrobenzimidazole
Uniqueness
3-(Piperidin-2-ylmethyl)-3,4-dihydroquinazoline is unique due to its specific structural features, which confer distinct biological activities. The combination of the quinazoline core with the piperidine moiety enhances its chemical stability and bioavailability. This compound’s unique structure allows it to interact with a broader range of molecular targets, making it a versatile candidate for drug development.
Properties
Molecular Formula |
C14H19N3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
3-(piperidin-2-ylmethyl)-4H-quinazoline |
InChI |
InChI=1S/C14H19N3/c1-2-7-14-12(5-1)9-17(11-16-14)10-13-6-3-4-8-15-13/h1-2,5,7,11,13,15H,3-4,6,8-10H2 |
InChI Key |
ZNMJJWQTBFPGBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CN2CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


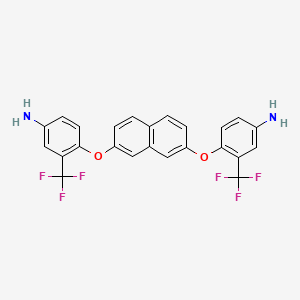
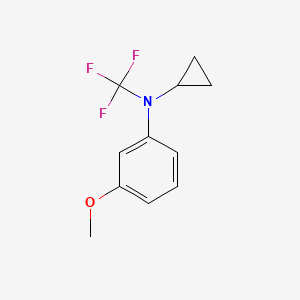
![3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13953582.png)
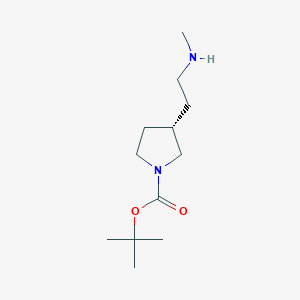

![4-((3-(4-(Hydroxymethyl)phenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide](/img/structure/B13953588.png)
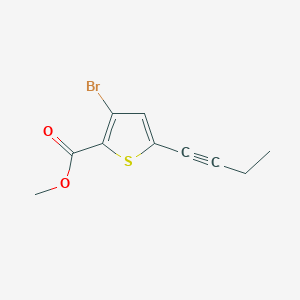
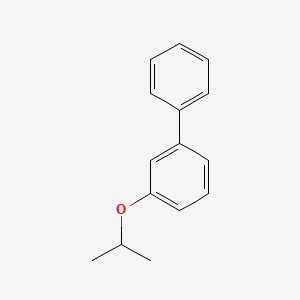


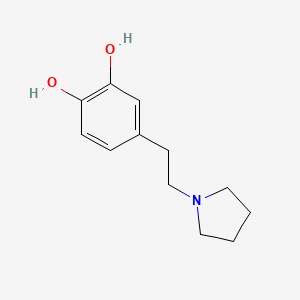
![(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13953660.png)
![Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane-1,3,5-triyl)tris[trimethyl-](/img/structure/B13953668.png)
